6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide
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Overview
Description
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorine atom, and a sulfonamide group attached to the imidazopyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the functionalization of the imidazopyridazine core. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective metalations at specific positions on the imidazopyridazine ring can be achieved using bases such as TMP2Zn·2MgCl2·2LiCl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce additional functional groups.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic additions.
TMP2Zn·2MgCl2·2LiCl: Employed for regioselective metalations.
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of the imidazopyridazine core, which can be further functionalized for specific applications .
Scientific Research Applications
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drug candidates with potential therapeutic properties.
Agrochemical Research: The compound is investigated for its potential use in developing new agrochemicals with improved efficacy and safety profiles.
Biological Studies: It is used in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another imidazopyridazine derivative with similar structural features.
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: A related compound with different substituents on the imidazopyridazine core.
Uniqueness
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to the presence of the butyl group and sulfonamide moiety, which confer distinct physicochemical properties and potential biological activities. These features make it a valuable scaffold for the development of new compounds with diverse applications .
Properties
CAS No. |
570416-08-9 |
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Molecular Formula |
C10H13ClN4O2S |
Molecular Weight |
288.75 g/mol |
IUPAC Name |
6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C10H13ClN4O2S/c1-2-3-4-7-5-6-8-13-9(11)10(15(8)14-7)18(12,16)17/h5-6H,2-4H2,1H3,(H2,12,16,17) |
InChI Key |
REKVRSPBDCSJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
Origin of Product |
United States |
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